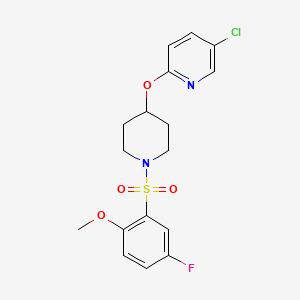

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

5-chloro-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O4S/c1-24-15-4-3-13(19)10-16(15)26(22,23)21-8-6-14(7-9-21)25-17-5-2-12(18)11-20-17/h2-5,10-11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQWKJJXSYSANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the desired transformations.

Chemical Reactions Analysis

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, leading to different derivatives.

Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, using a strong oxidizing agent might yield a different product compared to a mild one.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has garnered attention for its potential as a pharmaceutical agent. Its applications include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The bactericidal action is attributed to its ability to inhibit protein synthesis and disrupt cell wall formation .

Antiproliferative Effects

The compound has demonstrated antiproliferative activity against cancer cell lines, indicating potential use in cancer therapy. For instance, related compounds have shown GI50 values ranging from 31 nM to 54 nM, suggesting substantial potency against cancer cell proliferation .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as:

- Suzuki–Miyaura coupling : A method for forming carbon-carbon bonds.

- Oxidation and reduction reactions : Modifying functional groups to enhance activity .

Material Science

In material science, the unique properties of this compound allow for the development of new materials with specific properties, such as polymers and coatings that can be tailored for particular applications .

Biological Targets

The primary biological targets include:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Binding to receptors to influence physiological responses.

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial growth, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative properties against various cancer cell lines. The study reported varying degrees of activity across cell lines, demonstrating that structural modifications can enhance antiproliferative effects .

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds highlight variations in sulfonyl groups, core heterocycles, and substituents:

Key Observations

Sulfonyl Group Variations :

- Electron-Withdrawing Groups (e.g., CF3 in 6m, Cl in 6n): Increase thermal stability and lipophilicity but may reduce aqueous solubility. The trifluoromethyl group in 6m enhances resistance to oxidative metabolism .

- Electron-Donating Groups (e.g., methoxy in the target compound): Improve solubility via polar interactions, critical for oral bioavailability .

- Heterocyclic Sulfonyl (e.g., thiophene in ): Thiophene-based sulfonyl groups may improve metabolic stability compared to phenyl derivatives .

- Core Structure Modifications: Pyridine vs. Xanthene-Carbonyl Substitution (CM899740): Replacing sulfonyl with a bulky xanthene group reduces solubility but may improve binding to hydrophobic pockets .

Synthetic Efficiency :

Physicochemical Properties

- Melting Points : Compounds with rigid substituents (e.g., 6m at 108°C) exhibit higher melting points, correlating with crystallinity. Low-melting analogs like 6n may require formulation adjustments for solid dosage forms .

- Lipophilicity : The trifluoromethyl group in 6m increases logP compared to the target compound’s methoxy group, impacting membrane permeability .

Research Findings and Implications

- Biological Activity : While direct activity data are absent, structural analogs suggest the target compound’s sulfonyl and methoxy groups may balance target affinity and solubility. For example, urea derivatives (14d) are often associated with kinase inhibition, while trifluoromethyl groups (6m) are common in CNS-targeting drugs .

- Synthetic Scalability : The high yields of 6m and 6n support scalable production, whereas the target compound’s methoxy group may require optimized protection/deprotection steps .

Biological Activity

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring , which is further substituted with a sulfonyl group and a fluoro-methoxyphenyl moiety . Its molecular formula is with a molecular weight of 400.85 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptors : It can bind to various receptors, modulating their activity and influencing physiological responses.

The exact pathways involved depend on the biological context in which the compound is applied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The compound's bactericidal action is attributed to its ability to inhibit protein synthesis and disrupt cell wall formation .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Studies involving animal models have indicated that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various piperidine derivatives, including this compound). Results showed that this compound had superior activity against MRSA compared to standard antibiotics like ciprofloxacin .

- Inflammation Model Study : In a rodent model for inflammatory bowel disease, administration of the compound resulted in significant reductions in inflammatory markers and improved histopathological scores compared to control groups .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity, utilizing methods such as Suzuki–Miyaura coupling . The structure–activity relationship (SAR) studies indicate that modifications to the piperidine or pyridine moieties can significantly influence biological activity.

Q & A

Q. How can researchers optimize the synthetic route for 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine?

Methodological Answer: The synthesis involves three critical steps:

Nucleophilic substitution : React 5-chloro-2-hydroxypyridine with a piperidin-4-yl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Sulfonylation : Introduce the 5-fluoro-2-methoxyphenylsulfonyl group using sulfonyl chloride derivatives in dichloromethane at 0–5°C to minimize side reactions .

Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Key Parameters for Optimization:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature (sulfonylation) | 0–5°C | Reduces hydrolysis byproducts |

| Solvent (ether formation) | DMF | Enhances nucleophilicity of piperidine |

| Reaction time | 12–16 hours | Balances conversion vs. degradation |

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group integration) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error .

- X-ray Crystallography : Resolve conformational flexibility of the piperidine ring and sulfonyl group orientation .

Q. What preliminary biological assays are recommended for screening this compound?

Methodological Answer:

- In vitro receptor binding : Screen against cannabinoid (CB1/CB2) and serotonin (5-HT) receptors via competitive radioligand assays (IC₅₀ determination) .

- Enzyme inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Cellular toxicity : Use MTT assays in HEK293 or HepG2 cells to establish IC₅₀ values for cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy, vary halogen positions) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with CB1 vs. 5-HT receptors .

Example SAR Findings:

| Analog Modification | CB1 Affinity (Ki, nM) | 5-HT Affinity (Ki, nM) |

|---|---|---|

| 5-Fluoro → 5-Chloro | 12 ± 1.5 | 850 ± 90 |

| Methoxy → Ethoxy | 25 ± 3.1 | 420 ± 55 |

Q. How should researchers resolve contradictory data in receptor-binding assays?

Methodological Answer:

- Orthogonal assays : Validate binding using surface plasmon resonance (SPR) alongside radioligand assays to rule out false positives .

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100 ns to assess binding stability and conformational changes .

Q. What in vivo models are suitable for evaluating therapeutic potential in neuropharmacology?

Methodological Answer:

- Seizure models : Test anticonvulsant activity in kainic acid-induced seizures (rodents) with EEG monitoring .

- Anxiety models : Use elevated plus maze (EPM) and open field tests (dose range: 1–10 mg/kg, i.p.) .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain penetration (logBB > 0.3 required) .

Q. How can enzymatic interaction mechanisms be elucidated?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for sulfonyl-piperidine interactions with target enzymes .

- Kinetic assays : Determine / ratios under varying pH (6.5–8.0) to identify catalytic residues .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms?

Methodological Answer:

- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers .

- Asymmetric catalysis : Employ palladium-catalyzed Suzuki coupling with BINAP ligands for stereocontrol .

Q. How can crystallization challenges posed by the sulfonyl-piperidine group be addressed?

Methodological Answer:

- Co-crystallization agents : Add 1,2-diaminocyclohexane to stabilize sulfonyl-oxygen interactions .

- Temperature gradient : Slowly cool from 60°C to 4°C in acetonitrile to promote single-crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.